(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol
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Description
(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol, also known as 2-benzyloxy-3-methyl-6-oxabicyclo[3.1.0]hexan-2-ol, is a synthetic compound derived from the oxabicyclic ring system. It is a member of the cyclic ether family, and is used in a variety of scientific research applications. 1.0]hexan-2-ol, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.
Scientific Research Applications
Synthetic Routes and Chemical Transformations
Research on organo-selenium compounds has demonstrated their utility in mediating radical ring-opening and intramolecular cyclization reactions. For example, selenium reagents have facilitated the synthesis of 1-naphthaldehydes and 3-oxabicyclo[3.1.0]hexan-2-ols, showcasing the versatility of selenium in inducing diverse chemical transformations (Miao & Huang, 2009). Similarly, the synthesis of complex molecular frameworks like 4,7-dioxatricyclo[3.2.1.0(3,6)]octane derivatives has been achieved through the 1,3-migration of benzyloxy groups in certain cation intermediates, highlighting the potential for constructing intricate molecular architectures (Mosimann & Vogel, 2000).
Applications in Drug Design and Material Science
The stereocontrolled transformation of nitrohexofuranoses into cyclopentylamines, leading to compounds like enantiopure methyl 2-amino-3,4,5-trihydroxycyclopentanecarboxylate, exemplifies the intricate synthetic strategies employed in drug design and development (Fernandez et al., 2008). Additionally, the synthesis of racemic 2-hydroxycyclohexane pyrimidine C-nucleoside analogues involves the opening of the oxirane ring of 3-[(benzyloxy)methyl]-7-oxabicyclo[4.1.0]heptane, showcasing the adaptability of such frameworks in nucleoside analogue synthesis, which is crucial for developing novel therapeutic agents (Šála et al., 2004).
Properties
IUPAC Name |
(1S,2S,3R,5R)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-11-6-12-13(16-12)10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11+,12+,13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHHAQDOQOLDFK-LOWDOPEQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2C1O2)COCC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]2[C@@H]1O2)COCC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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